molecular formula C3HCl2F5 B156229 3,3-Dichloro-1,1,1,2,2-pentafluoropropane CAS No. 127564-92-5

3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Cat. No.: B156229
CAS No.: 127564-92-5
M. Wt: 202.93 g/mol
InChI Key: COAUHYBSXMIJDK-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,1,1,2,2-pentafluoropropane is a chemical compound with the molecular formula C3HCl2F5. It is a clear, colorless liquid that is odorless and has a density of 1.56 g/mL. This compound is known for its chemical stability and is used in various industrial applications .

Preparation Methods

Chemical Reactions Analysis

3,3-Dichloro-1,1,1,2,2-pentafluoropropane is chemically inert under most conditions. it can react violently with strong reducing agents such as very active metals. It also undergoes oxidation with strong oxidizing agents and can release toxic gases when exposed to strong bases . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

3,3-dichloro-1,1,1,2,2-pentafluoropropane
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InChI

InChI=1S/C3HCl2F5/c4-1(5)2(6,7)3(8,9)10/h1H
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InChI Key

COAUHYBSXMIJDK-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(F)(F)F)(F)F)(Cl)Cl
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Molecular Formula

C3HCl2F5, CF3CF2CHCl2
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Record name DICHLOROPENTAFLUOROPROPANE
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DSSTOX Substance ID

DTXSID1042027
Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Molecular Weight

202.93 g/mol
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Physical Description

3,3-dichloro-1,1,1,2,2-pentafluoropropane is a colorless odorless liquid. Nonflammable., Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless odorless liquid; [CAMEO]
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Record name Dichloropentafluoropropane
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Boiling Point

51.1 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Density

Liquid density= 1.55 g/ml @ 25 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Vapor Pressure

240.0 [mmHg], 240 mm Hg at 25 °C
Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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CAS No.

422-56-0, 127564-92-5
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Record name HCFC 225ca
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Record name Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro-
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Record name 1,1-dichloro-2,2,3,3,3-pentafluoropropane
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Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Melting Point

-94 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Synthesis routes and methods I

Procedure details

The process for producing tetrafluoropropenes of the present invention comprises contacting a raw material composition comprising 1-chloro-2,3,3,3-tetrafluoropropane (HCFC-244eb) and dichloropentafluoropropane including 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) and at least one of its isomers, with an alkali aqueous solution in the presence of a phase-transfer catalyst, to produce 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) from the 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca), and to produce 2,3,3,3-tetrafluoropropene 1234yf) from the 1-chloro-2,3,3,3-tetrafluoropropane (HCFC-244eb).
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Synthesis routes and methods II

Procedure details

Until HCFC-225ca becomes available in commercial quantities, HCFC-225ca may be prepared by a standard and well-known organic synthesis technique. For example, to prepare 1,1-dichloro-2,2,3,3,3-pentafluoropropane, 2,2,3,3,3-pentafluoro-1-propanol and p-toluenesulfonate chloride are reacted together to form 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate. Then, N-methylpyrrolidone, lithium chloride, and the 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate are reacted together to form 1-chloro-2,2,3,3,3-pentafluoropropane. Chlorine and the 1-chloro-2,2,3,3,3-pentafluoropropane are then reacted together to form 1,1-dichloro-2,2,3,3,3-pentafluoropropane. A detailed synthesis is set forth below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 2
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 3
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 4
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 5
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 6
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Customer
Q & A

Q1: What are the key applications of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane?

A: this compound (HCFC-225ca), often found as part of the isomeric blend AK-225, has been explored as a potential replacement for chlorofluorocarbons (CFCs) like CFC-113 and hydrochlorofluorocarbons (HCFCs) like HCFC-141b in applications such as bulk cleaning of computer boards []. This is due to its favorable properties as a solvent.

Q2: What is the environmental impact of this compound?

A: As a hydrochlorofluorocarbon, HCFC-225ca is a greenhouse gas and contributes to ozone depletion, albeit to a lesser extent than CFCs []. The Montreal Protocol regulations have led to a decrease in its emissions, reflecting a global effort to mitigate its environmental impact [].

Q3: Are there alternative materials being considered to replace this compound?

A: Research is ongoing to identify and evaluate alternatives with a lower environmental footprint than HCFC-225ca. This includes exploring different solvent systems and developing new cleaning technologies [].

Q4: What are the future research directions related to this compound?

A: Future research will likely focus on monitoring the long-term atmospheric trends of HCFC-225ca and assessing the effectiveness of the Montreal Protocol in reducing its environmental impact []. Developing and optimizing sustainable alternatives with comparable performance characteristics will also be crucial [].

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